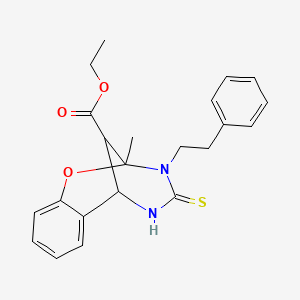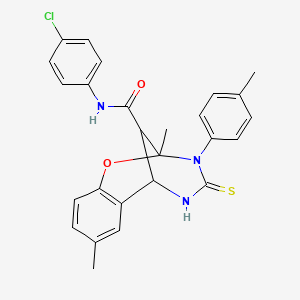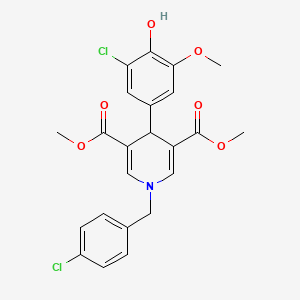![molecular formula C19H17N5O2S B11216974 N-(2-methoxyphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B11216974.png)
N-(2-methoxyphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide, also known by its chemical formula C₁₉H₁₈N₆O₂S, is a fascinating compound with diverse applications. Let’s explore its synthesis, reactions, and scientific significance.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.
Reduction: Reduction of the triazoloquinazoline ring system may yield different derivatives.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
- Oxidation: Sulfoxide or sulfone derivatives.
- Substitution: Various N-substituted analogs.
- Reduction: Reduced forms of the triazoloquinazoline ring.
Scientific Research Applications
Medicine: Investigated for potential antitumor, anti-inflammatory, or antimicrobial properties.
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for interactions with biological targets (e.g., enzymes, receptors).
Industry: May find applications in materials science or drug development.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., proteins, nucleic acids) within cells.
- Further research is needed to elucidate the precise pathways and biological effects.
Comparison with Similar Compounds
Uniqueness: N-(2-methoxyphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide stands out due to its specific substitution pattern and sulfur-containing moiety.
Similar Compounds: Other triazoloquinazoline derivatives, such as those with different substituents on the triazole ring.
Properties
Molecular Formula |
C19H17N5O2S |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H17N5O2S/c1-12-20-18-13-7-3-4-8-14(13)22-19(24(18)23-12)27-11-17(25)21-15-9-5-6-10-16(15)26-2/h3-10H,11H2,1-2H3,(H,21,25) |
InChI Key |
YQIQGXABZMQVHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methoxyphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11216895.png)
![Ethyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate](/img/structure/B11216906.png)

![2-[(2-Chlorophenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl 3,4-dimethoxybenzoate](/img/structure/B11216920.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B11216921.png)
![4-benzoyl-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11216939.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B11216946.png)

![7-(2-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11216957.png)
![9-Chloro-5-(3,4-difluorophenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11216963.png)

![Diethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11216992.png)
![6-bromo-3-[[4-(4-cyclohexylpiperazine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11216996.png)
![N~8~-(4-ethoxyphenyl)-5-oxo-N~3~-(propan-2-yl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B11217001.png)
